Cas no 173850-53-8 (1-[(3-methyl-1,2-oxazol-5-yl)methyl]piperazine)
![1-[(3-methyl-1,2-oxazol-5-yl)methyl]piperazine structure](https://www.kuujia.com/scimg/cas/173850-53-8x500.png)
1-[(3-methyl-1,2-oxazol-5-yl)methyl]piperazine Chemical and Physical Properties
Names and Identifiers
-
- Piperazine,1-[(3-methyl-5-isoxazolyl)methyl]-
- 1-[(3-methyl-5-isoxazolyl)methyl]Piperazine
- 1-[(3-METHYLISOXAZOL-5-YL)METHYL]PIPERAZINE
- 3-methyl-5-(piperazin-1-ylmethyl)-1,2-oxazole
- Piperazine,1-[(3-methyl-5-isoxazolyl)methyl]- (9CI)
- 1-[(3-methyl-1,2-oxazol-5-yl)methyl]piperazine
- 3-methyl-5-(piperazinylmethyl)isoxazole
- AC1PK8QI
- CTK8H2580
- MolPort-002-470-982
- SBB026217
- STK353144
- Piperazine, 1-[(3-methyl-5-isoxazolyl)methyl]- (9CI)
- DTXSID80429311
- BB 0263210
- FT-0761865
- 3-METHYL-5-(PIPERAZINOMETHYL)ISOXAZOLE
- Z1495452214
- CS-0448610
- 3-Methyl-5-(piperazin-1-ylmethyl)isoxazole
- 173850-53-8
- EN300-34769
- AKOS005168936
-
- MDL: MFCD08444202
- Inchi: InChI=1S/C9H15N3O/c1-8-6-9(13-11-8)7-12-4-2-10-3-5-12/h6,10H,2-5,7H2,1H3
- InChI Key: IICSMQOSSHSZLK-UHFFFAOYSA-N
- SMILES: CC1C=C(CN2CCNCC2)ON=1
Computed Properties
- Exact Mass: 181.12200
- Monoisotopic Mass: 181.121512110g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 13
- Rotatable Bond Count: 2
- Complexity: 159
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 41.3Ų
- Surface Charge: 0
- XLogP3: 0
- Tautomer Count: nothing
Experimental Properties
- PSA: 41.30000
- LogP: 0.65490
1-[(3-methyl-1,2-oxazol-5-yl)methyl]piperazine Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-34769-0.1g |
1-[(3-methyl-1,2-oxazol-5-yl)methyl]piperazine |
173850-53-8 | 95.0% | 0.1g |
$89.0 | 2025-02-20 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTEN14499-10G |
1-[(3-methyl-1,2-oxazol-5-yl)methyl]piperazine |
173850-53-8 | 95% | 10g |
¥ 9,028.00 | 2023-04-14 | |
Enamine | EN300-34769-0.25g |
1-[(3-methyl-1,2-oxazol-5-yl)methyl]piperazine |
173850-53-8 | 95.0% | 0.25g |
$128.0 | 2025-02-20 | |
Enamine | EN300-34769-0.05g |
1-[(3-methyl-1,2-oxazol-5-yl)methyl]piperazine |
173850-53-8 | 95.0% | 0.05g |
$61.0 | 2025-02-20 | |
Enamine | EN300-34769-2.5g |
1-[(3-methyl-1,2-oxazol-5-yl)methyl]piperazine |
173850-53-8 | 95.0% | 2.5g |
$669.0 | 2025-02-20 | |
1PlusChem | 1P00BAPS-10g |
Piperazine, 1-[(3-methyl-5-isoxazolyl)methyl]- (9CI) |
173850-53-8 | 95% | 10g |
$2335.00 | 2024-06-19 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1519277-1g |
3-Methyl-5-(piperazin-1-ylmethyl)isoxazole |
173850-53-8 | 98% | 1g |
¥2013.00 | 2024-06-19 | |
1PlusChem | 1P00BAPS-2.5g |
Piperazine, 1-[(3-methyl-5-isoxazolyl)methyl]- (9CI) |
173850-53-8 | 95% | 2.5g |
$883.00 | 2025-02-25 | |
1PlusChem | 1P00BAPS-100mg |
Piperazine, 1-[(3-methyl-5-isoxazolyl)methyl]- (9CI) |
173850-53-8 | 95% | 100mg |
$161.00 | 2025-02-25 | |
A2B Chem LLC | AF26304-2.5g |
Piperazine, 1-[(3-methyl-5-isoxazolyl)methyl]- (9CI) |
173850-53-8 | 95% | 2.5g |
$918.00 | 2024-04-20 |
1-[(3-methyl-1,2-oxazol-5-yl)methyl]piperazine Related Literature
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Shiqiang Luo,Weiwei Sun,Jianhuang Ke,Yiqi Wang,Shuangke Liu,Xiaobin Hong,Yujie Li,Yufang Chen,Wei Xie,Chunman Zheng Nanoscale, 2018,10, 22601-22611
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Iain McKenzie,Paul W. Percival,Jason A. C. Clyburne Chem. Commun., 2005, 1134-1136
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Serena Gargiulo,Diederik J. Opperman,Ulf Hanefeld,Isabel W. C. E. Arends,Frank Hollmann Chem. Commun., 2012,48, 6630-6632
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Franciszek Sączewski,Anita Kornicka,Zdzisław Brzozowski Green Chem., 2006,8, 647-656
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Ian H. Godtliebsen,Ove Christiansen Phys. Chem. Chem. Phys., 2013,15, 10035-10048
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Naoya Ohtsuka,Moriaki Okuno,Yujiro Hoshino,Kiyoshi Honda Org. Biomol. Chem., 2016,14, 9046-9054
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Kumaresh Ghosh,Debojyoti Tarafdar,Asmita Samadder,Anisur Rahman Khuda-Bukhsh RSC Adv., 2014,4, 58530-58535
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Hemant Gopee,Bo M. Petersen,Andrew D. Bond,Jan O. Jeppesen Chem. Commun., 2007, 4110-4112
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Flavien Ponsot,Léo Bucher,Nicolas Desbois,Yoann Rousselin,Pritam Mondal,Charles H. Devillers,Claude P. Gros,Rahul Singhal,Ganesh D. Sharma J. Mater. Chem. C, 2019,7, 9655-9664
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Abdel Rahman Abdel Fattah,Sarah Mishriki,Tobias Kammann,Rakesh P. Sahu,Fei Geng Biomater. Sci., 2018,6, 683-694
Additional information on 1-[(3-methyl-1,2-oxazol-5-yl)methyl]piperazine
Introduction to 1-[(3-methyl-1,2-oxazol-5-yl)methyl]piperazine (CAS No. 173850-53-8) and Its Emerging Applications in Chemical Biology
1-[(3-methyl-1,2-oxazol-5-yl)methyl]piperazine, identified by its CAS number 173850-53-8, is a heterocyclic compound featuring a piperazine moiety linked to a substituted oxazole ring. This structural motif has garnered significant attention in the field of chemical biology due to its potential pharmacological properties and versatility in drug design. The compound’s unique combination of functional groups makes it a valuable scaffold for developing novel therapeutic agents, particularly in the realms of central nervous system (CNS) disorders and inflammatory diseases.
The 3-methyl-1,2-oxazol-5-yl substituent in the molecule imparts distinct electronic and steric properties, influencing its interactions with biological targets. This feature has been exploited in recent years to modulate receptor activity, particularly in the context of GABAergic and dopaminergic systems. Preclinical studies have demonstrated that derivatives of this compound exhibit promising effects on neuronal function, making it a subject of intense research interest.
In the context of modern drug discovery, 1-[(3-methyl-1,2-oxazol-5-yl)methyl]piperazine represents a paradigm of rational drug design, where structural modifications are guided by computational modeling and experimental validation. The oxazole ring, known for its bioisosteric properties with other heterocycles like thiophene or pyridine, enhances the compound’s solubility and metabolic stability. These characteristics are critical for optimizing pharmacokinetic profiles, ensuring better absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties.
Recent advancements in synthetic chemistry have enabled the efficient preparation of 1-[(3-methyl-1,2-oxazol-5-yl)methyl]piperazine and its analogs through multi-step reactions involving cyclization and alkylation protocols. These synthetic strategies have been refined to minimize side reactions and maximize yield, making the compound more accessible for large-scale screening programs. The availability of high-quality starting materials has facilitated structural diversity exploration, allowing researchers to fine-tune key pharmacophoric elements.
The therapeutic potential of 1-[(3-methyl-1,2-oxazol-5-yl)methyl]piperazine has been explored in several preclinical models. Notably, studies have indicated its efficacy in modulating neurotransmitter release and receptor binding affinity. For instance, derivatives of this compound have shown promise in alleviating symptoms associated with neurodegenerative disorders such as Parkinson’s disease by enhancing dopaminergic signaling. Additionally, its anti-inflammatory effects have been attributed to interactions with central inflammatory pathways, positioning it as a candidate for treating chronic inflammatory conditions.
Computational pharmacology has played a pivotal role in understanding the molecular interactions of 1-(3-methyl-l,2-dioxolane-l,yl)-methyl]-pyperazine (CAS No. 17385053). Molecular docking studies have revealed that this compound binds effectively to target proteins with high affinity. These insights have guided medicinal chemists in designing next-generation analogs with improved binding kinetics and reduced off-target effects. The integration of machine learning algorithms has further accelerated this process by predicting optimal structural modifications based on large datasets of known bioactive compounds.
The synthesis of 1-(3-methyl-l , 2-dioxolane-l,yl)-methyl]-pyperazine involves multi-step organic transformations that highlight the intersection of traditional synthetic methods with modern catalytic approaches. Recent reports describe the use of transition metal catalysts to facilitate C-C bond formations between the oxazole ring and piperazine moiety under mild conditions. Such innovations not only enhance reaction efficiency but also align with green chemistry principles by reducing hazardous waste generation.
In conclusion, 17385053 continues to be a focal point in medicinal chemistry research due to its versatile structural framework and potential therapeutic applications. As our understanding of biological pathways evolves, 17385053 will likely inspire new derivatives with enhanced efficacy and safety profiles. The continued exploration of this scaffold promises to contribute significantly to advancements in chemical biology and drug development.
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